molecular formula C12H11ClF3N3S B1397760 4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine CAS No. 1217486-93-5

4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

Cat. No.: B1397760
CAS No.: 1217486-93-5
M. Wt: 321.75 g/mol
InChI Key: YKAPAAHXNDWHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine” is a chemical compound with the molecular weight of 302.34 . It is also known by the IUPAC name "4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-1H-1lambda3-thiazol-2-amine" .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of palladium diacetate, tri tert-butylphosphoniumtetrafluoroborate, and caesium carbonate in N,N-dimethyl-formamide at 120 °C for 2 hours . The second step involves the use of hydrogen chloride in water and ethanol at 85 °C for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazol-2-amine group attached to a pyridin-4-yl group, which is further attached to a 1,1,1-trifluoro-2-methylpropan-2-yl group . The presence of these groups contributes to the unique properties of this compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.34 . The InChI key for this compound is PSJLNJWEFOFXDL-UHFFFAOYSA-N . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Quantum Chemical Analysis and Tautomeric Preferences

Research has indicated that compounds similar to "4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine" exhibit dynamic tautomerism and divalent N(I) character. Quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine derivatives shows competitive isomeric structures and a competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen, indicating their potential electron donating property. This study provides insights into electron distribution, tautomeric preferences, and divalent N(I) character of these compounds (Bhatia, Malkhede, & Bharatam, 2013).

Crystal and Molecular Structures

Another study focused on the structural characterization of polymorphs derived from 1-(4-Methylpyridin-2-yl)thiourea and their transformation into 2-aminothiazoles. The research highlights distinct intermolecular hydrogen bonding patterns and provides a comprehensive understanding of the crystal and molecular structures of these compounds, which could inform the design of new chemical entities with desired properties (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Synthesis and Antimicrobial Activities

Further research has been conducted on the synthesis of new triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This demonstrates the potential application of similar compounds in developing antimicrobial agents. The study reveals that compounds synthesized showed varying degrees of activity, suggesting the importance of structural variations in determining biological activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Anticancer Evaluation

Another significant application area is in anticancer drug development. A study synthesizing and evaluating the anticancer activity of various oxadiazoles, thiadiazoles, triazoles, and Mannich bases derived from 5-pyridin-4-yl derivatives demonstrated that several compounds exhibited significant cytotoxicity against human cancer cell lines. This suggests the potential utility of these compounds in anticancer therapy (Abdo & Kamel, 2015).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Properties

IUPAC Name

4-chloro-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3S/c1-11(2,12(14,15)16)7-5-6(3-4-18-7)8-9(13)19-10(17)20-8/h3-5H,1-2H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAPAAHXNDWHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=C1)C2=C(N=C(S2)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.